molecular formula C18H21N3O3 B5665305 1-(4-methoxyphenyl)-4-(2-nitrobenzyl)piperazine

1-(4-methoxyphenyl)-4-(2-nitrobenzyl)piperazine

Cat. No. B5665305
M. Wt: 327.4 g/mol
InChI Key: UAJYOJGHDFDNRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-methoxyphenyl)-4-(2-nitrobenzyl)piperazine involves multi-step chemical processes. For instance, a group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized and studied for their cardiotropic activity, illustrating the complex nature of synthesizing substituted piperazines (Mokrov et al., 2019). Furthermore, the synthesis and biological evaluation of substituted piperidines and (2-methoxyphenyl)piperazines demonstrated the intricate procedures involved in creating compounds with high affinity for dopamine D2 receptor, highlighting the versatility and complexity of synthesizing these molecules (Penjišević et al., 2016).

Molecular Structure Analysis

The molecular structure of related piperazine derivatives has been elucidated through various studies. For instance, crystal structure studies, Hirshfeld surface analysis, and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives provided insights into the molecular conformation, reactive sites, and intermolecular interactions of these compounds (Kumara et al., 2017).

Chemical Reactions and Properties

Chemical reactions and properties of these compounds are characterized by their reactivity and the formation of complex structures. The study of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines revealed the formation of one-dimensional to three-dimensional hydrogen-bonded assemblies, showcasing the diverse chemical behavior and potential for supramolecular chemistry applications (Chinthal et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments and potential applications. The synthesis and structural characterization of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione provided valuable information on its crystalline structure and stability, contributing to the understanding of the physical properties of these types of compounds (Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for the application and manipulation of these compounds. Research on the synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain, demonstrates the potential medical applications and the importance of understanding the chemical properties of these molecules (Shimoda et al., 2013).

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-24-17-8-6-16(7-9-17)20-12-10-19(11-13-20)14-15-4-2-3-5-18(15)21(22)23/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJYOJGHDFDNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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